

In Silico Modeling of Pyrazino[2,3-d]pyridazine Interactions: A Technical Guide

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Compound of Interest

Compound Name: *Pyrazino[2,3-d]pyridazine*

CAS No.: 254-95-5

Cat. No.: B14761559

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Introduction

The **pyrazino[2,3-d]pyridazine** scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been extensively investigated as potential therapeutic agents, particularly in the realm of oncology, due to their ability to modulate the activity of various protein kinases. In silico modeling plays a pivotal role in the rational design and optimization of these compounds, enabling researchers to predict their binding affinities, understand structure-activity relationships (SAR), and identify novel drug candidates. This technical guide provides an in-depth overview of the computational methodologies employed in the study of **pyrazino[2,3-d]pyridazine** interactions, tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on **pyrazino[2,3-d]pyridazine** and related pyridazine/pyrazine derivatives, highlighting their inhibitory activities and binding affinities.

Table 1: Inhibitory Activity of Pyridazine and Pyrazino-pyridazine Derivatives against Various Kinases

Compound/Derivative	Target Kinase	IC50 (nM)	Reference
Pyridazine 11e	CDK2	151	[1]
Pyridazine 11h	CDK2	43.8	[1]
Pyridazine 11l	CDK2	55.6	[1]
Pyridazine 11m	CDK2	20.1	[1]
Pyrazolo-pyridazine 4	EGFR	391	[2]
Pyrazolo-pyridazine 4	CDK-2/cyclin A2	550	[2]
4-SLNs of Pyrazolo-pyridazine 4	EGFR	88	[2]
4-SLNs of Pyrazolo-pyridazine 4	CDK-2/cyclinA2	180	[2]
4-LPHNPs of Pyrazolo-pyridazine 4	EGFR	96	[2]
4-LPHNPs of Pyrazolo-pyridazine 4	CDK-2/cyclinA2	220	[2]
Pyrido[2,3-b]pyrazine 7n (PC9 cell line)	-	90	[3]
Pyrido[2,3-b]pyrazine 7n (PC9-ER cell line)	-	150	[3]

Table 2: Molecular Docking Scores of Pyridazine and Pyrazino-pyridazine Derivatives

Compound/Derivative	Target Protein (PDB ID)	Docking Score (kcal/mol)	Reference
Pyrazole–pyridazine hybrid 6e	COX-2	-5.4147	[4]
Pyrazole–pyridazine hybrid 6f	COX-2	-4.5505	[4]
3-(pyrazin-2-yl)-1H-indazole 1	PIM-1K (2XJ1)	-10.9	[5]
Pyrazolo-pyridazine 4	EGFR (1M17)	-11.35	[2]
Pyrazolo-pyridazine 4	CDK-2/cyclin A2 (3DDQ)	-11.27	[2]
Pyrazoline Derivative 3	PI3K	-7.17	[6]
Pyrazoline Derivative 5	PI3K	-7.85	[6]

Table 3: Statistical Parameters of 3D-QSAR Models for Pyridazine/Pyrazine Derivatives

Study	Model Type	q ² (Cross-validated r ²)	r ² (Non-cross-validated r ²)	Predicted r ²	Reference
3-(pyrazin-2-yl)-1H-indazoles for PIM-1K	3D-QSAR (PLS)	0.8629	0.922	-	[5]
Pyridazin-3-one for PDE4	3D-QSAR (MLR)	> 0.6	> 0.6	> 0.5	[7]
Triazolo-pyridazines for PIM-1 kinase	3D-QSAR	0.8866	0.9298	0.7878	[8]
Pyrazole-thiazolinone for EGFR	CoMFA	0.644	0.862	-	[9]
Pyrazole-thiazolinone for EGFR	CoMSIA	0.740	0.851	-	[9]

Experimental Protocols: In Silico Methodologies

This section details the typical computational protocols used in the study of **pyrazino[2,3-d]pyridazine** derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol:

- Protein Preparation:

- The three-dimensional crystal structure of the target protein (e.g., PIM-1K, CDK2, EGFR) is obtained from the Protein Data Bank (PDB).[5]
- The protein is prepared using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDock Tools.[5] This involves removing water molecules, adding hydrogen atoms, assigning bond orders, and minimizing the structure to relieve any steric clashes.
- Ligand Preparation:
 - The 2D structures of the **pyrazino[2,3-d]pyridazine** derivatives are drawn using a chemical drawing tool and converted to 3D structures.
 - Ligands are prepared by assigning correct protonation states at physiological pH and minimizing their energy.
- Grid Generation:
 - A binding site is defined on the receptor, typically centered on the co-crystallized ligand or identified through literature.
 - A grid box is generated around this active site to define the space for the ligand to dock.
- Docking Simulation:
 - Docking is performed using software such as Glide (Schrödinger), AutoDock Vina, or PATCHDOCK.[5]
 - The program samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function, which estimates the binding affinity.
- Analysis of Results:
 - The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π - π stacking with the amino acid residues of the protein.[2][4][5] The pose with the best score (lowest binding energy) is typically considered the most probable binding mode.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D structural properties.

Protocol:

- Dataset Preparation:
 - A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.^[5] The dataset is typically divided into a training set to build the model and a test set to validate it.^[10]
- Molecular Alignment:
 - All molecules in the dataset are aligned based on a common substructure or a pharmacophore model. This is a critical step as the quality of the alignment directly impacts the model's predictive power.
- Descriptor Calculation:
 - The aligned molecules are placed in a 3D grid. Steric and electrostatic fields (and sometimes other fields like hydrophobic) are calculated at each grid point for each molecule. These field values serve as the independent variables (descriptors).
- Model Generation and Validation:
 - Statistical methods like Partial Least Squares (PLS) or Multiple Linear Regression (MLR) are used to build a mathematical model that correlates the calculated descriptors with the biological activities.^{[7][8]}
 - The model is validated using methods like leave-one-out (LOO) cross-validation (to calculate q^2) and by predicting the activities of the test set compounds (to calculate predicted r^2).^{[7][8]}
- Contour Map Analysis:

- The results of the 3D-QSAR analysis are visualized as contour maps. These maps highlight regions where certain properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity, providing crucial insights for designing more potent analogs.[9]

Pharmacophore Modeling

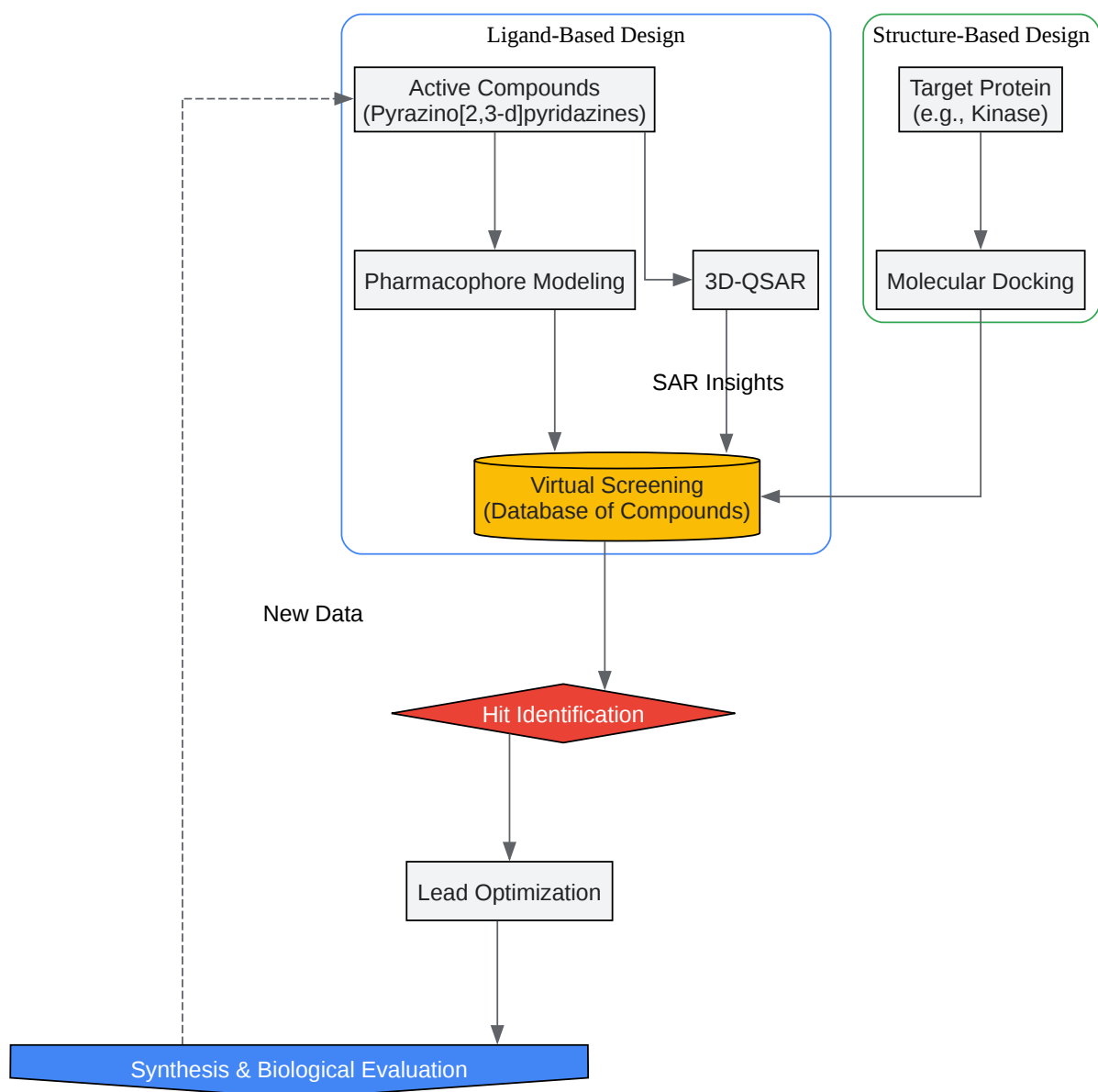
A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

Protocol:

- Feature Identification:
 - A set of active molecules is used to identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
- Hypothesis Generation:
 - Pharmacophore modeling software (e.g., PHASE in Schrödinger Suite) generates multiple hypotheses or models, each consisting of a specific 3D arrangement of these features.[5]
- Model Scoring and Validation:
 - The generated hypotheses are scored based on how well they map the active compounds. The best hypothesis is selected based on statistical parameters like survival score and regression coefficient.[11]
 - The model is validated by its ability to distinguish active from inactive compounds in a database.
- Application in Virtual Screening:
 - The validated pharmacophore model can be used as a 3D query to search large chemical databases (like ZINC) to identify novel compounds that possess the required features for biological activity.[5]

Visualizations: Workflows and Signaling Pathways In Silico Drug Discovery Workflow

The following diagram illustrates a typical workflow for the in silico discovery of novel **Pyrazino[2,3-d]pyridazine** derivatives.

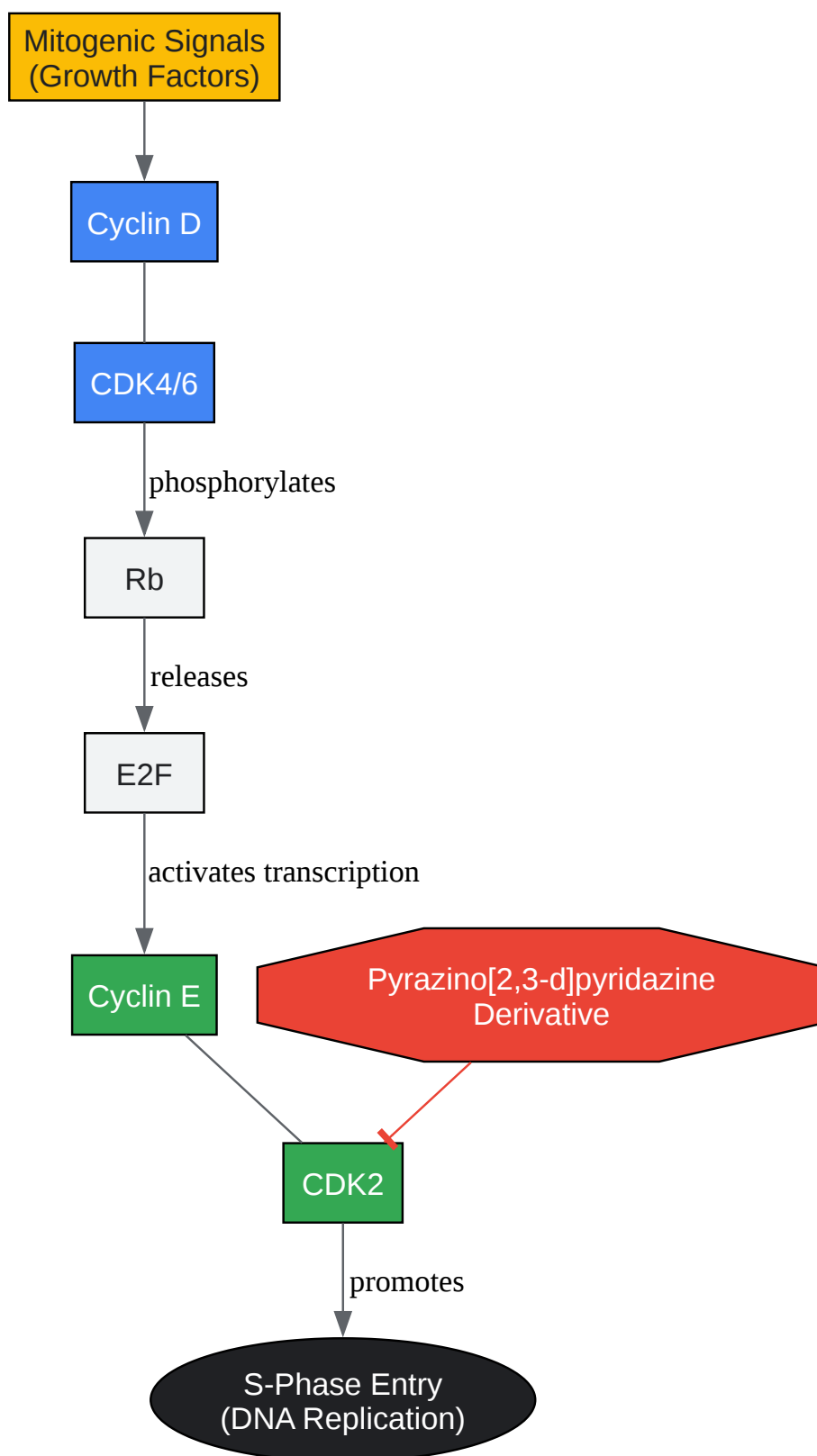


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Caption: A typical workflow for in silico drug discovery.

CDK2 Signaling Pathway

Pyrazino[2,3-d]pyridazine derivatives have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.^{[1][2]}

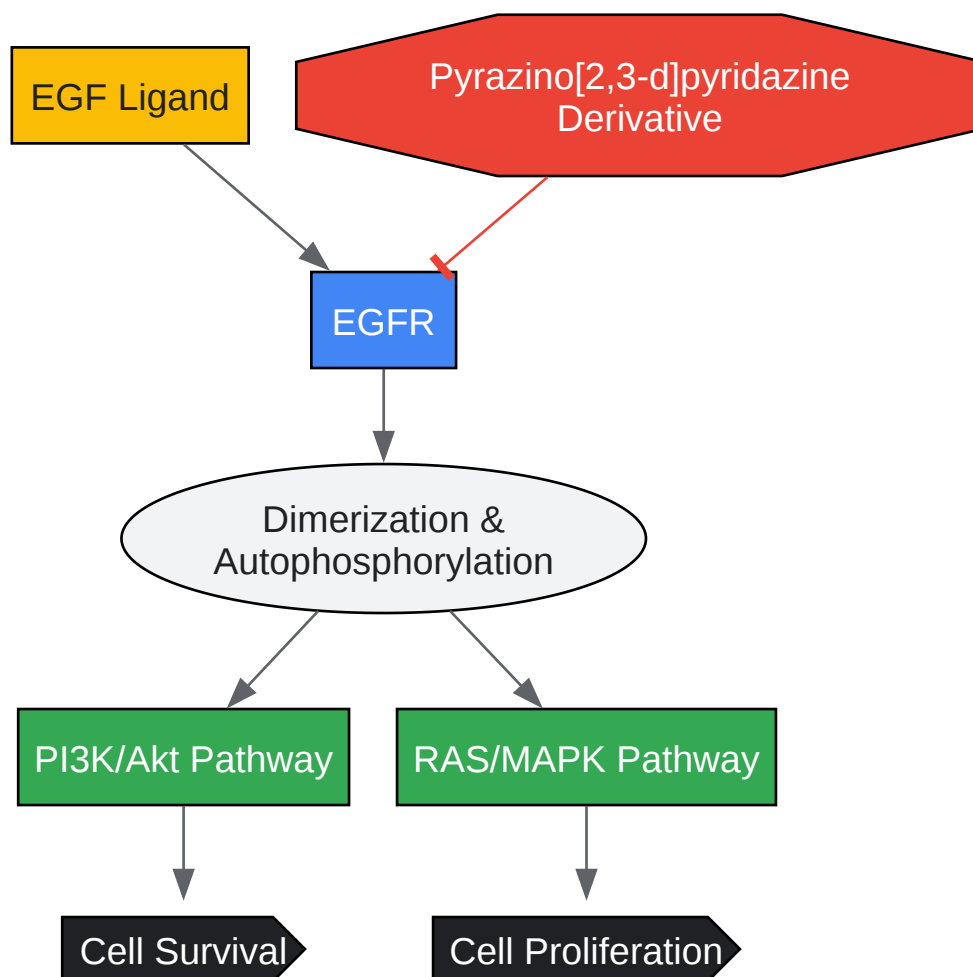


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Caption: Simplified CDK2 signaling pathway in cell cycle progression.

EGFR Signaling Pathway

Certain pyridazine derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in cancer.[2]



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Caption: Overview of the EGFR signaling pathway.

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References

- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF- α , IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. japsonline.com [japsonline.com]
- 6. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
- 8. pubs.vensel.org [pubs.vensel.org]
- 9. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacophore modeling, 3D-QSAR, and docking study of pyrazolo[1,5-a]pyridine/4,4-dimethylpyrazolone analogues as PDE4 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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